molecular formula C12H13N3O4 B14804367 3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

Cat. No.: B14804367
M. Wt: 263.25 g/mol
InChI Key: IXXGYUHEZFJSRO-MDWZMJQESA-N
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Description

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a benzohydrazide moiety, and a 4-oxopentan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 4-oxopentanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydrazide moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the combination of a nitro group, a benzohydrazide moiety, and a 4-oxopentan-2-ylidene substituent. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

3-nitro-N-[(E)-4-oxopentan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H13N3O4/c1-8(6-9(2)16)13-14-12(17)10-4-3-5-11(7-10)15(18)19/h3-5,7H,6H2,1-2H3,(H,14,17)/b13-8+

InChI Key

IXXGYUHEZFJSRO-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)C

Origin of Product

United States

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